

# Phase I Clinical Trial of GSK461364: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GSK461364 |           |
| Cat. No.:            | B529461   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Phase I clinical trial results for **GSK461364**, a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (Plk1). The data presented here is primarily derived from the study conducted by Olmos et al., titled "Phase I Study of **GSK461364**, a Specific and Competitive Polo-like Kinase 1 Inhibitor, in Patients with Advanced Solid Malignancies."[1][2][3]

#### Introduction

Polo-like kinase 1 (Plk1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[4][5][6][7] Its overexpression has been documented in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer therapy.[4][8] **GSK461364** is a small molecule inhibitor designed to target Plk1, thereby inducing mitotic arrest and subsequent apoptosis in cancer cells.[9][10] [11] This document summarizes the key findings from the first-in-human, open-label, dose-escalation Phase I clinical trial of **GSK461364** (NCT00536835) in patients with advanced solid malignancies.[1][12]

# **Quantitative Data Summary**

The Phase I trial evaluated two intravenous dosing schedules of **GSK461364** to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), pharmacokinetics, and pharmacodynamics.[1][2][3]



### **Patient Demographics and Disposition**

A total of 40 patients with advanced solid malignancies were enrolled in the study.[1][2][3]

| Characteristic            | Value |
|---------------------------|-------|
| Total Patients Enrolled   | 40    |
| Schedule A (once weekly)  | 23    |
| Schedule B (twice weekly) | 17    |

#### **Pharmacokinetic Parameters**

Pharmacokinetic analysis revealed that **GSK461364** exposure, as measured by AUC and Cmax, increased proportionally with the dose. The plasma concentrations declined bi-exponentially following infusion.[13]

| Parameter        | Value                         |  |
|------------------|-------------------------------|--|
| Half-life (t1/2) | 9 to 13 hours[1][2][3]        |  |
| AUC and Cmax     | Proportional to dose[1][2][3] |  |

Detailed pharmacokinetic data for each dose cohort in Schedule A and B can be found in the original publication.

# Safety and Tolerability: Dose-Limiting Toxicities

The MTD was determined based on the occurrence of DLTs.



| Schedule | Dose Level | DLTs Observed                                                                          |
|----------|------------|----------------------------------------------------------------------------------------|
| A        | 300 mg     | Grade 4 neutropenia and/or<br>Grade 3-4 thrombocytopenia<br>(2 of 7 patients)[1][2][3] |
| A        | 225 mg     | Grade 4 neutropenia and/or<br>Grade 3-4 thrombocytopenia<br>(1 of 8 patients)[1][2][3] |
| В        | 100 mg     | Grade 4 pulmonary emboli and<br>Grade 4 neutropenia (at ≥ 7<br>days)[1][2][3]          |

The recommended Phase II dose was established at 225 mg administered intravenously on Schedule A.[1][2][3]

## **Most Common Grade 3-4 Drug-Related Adverse Events**

Myelosuppression and venous thrombotic emboli (VTE) were the most frequently observed severe adverse events.

| Adverse Event                  | Frequency    |
|--------------------------------|--------------|
| Venous Thrombotic Emboli (VTE) | 20%[1][2][3] |
| Myelosuppression               | Common       |

# **Preliminary Efficacy**

While no objective responses were observed, a notable proportion of patients experienced disease stabilization.

| Response                             | Percentage of Patients | Details                                              |
|--------------------------------------|------------------------|------------------------------------------------------|
| Prolonged Stable Disease (>16 weeks) | 15% (6 patients)       | Including 4 patients with esophageal cancer[1][2][3] |



Patients with prolonged stable disease were found to have greater expression of Ki-67, phosphorylated histone H3 (pHH3), and Plk1 in archived tumor biopsies.[1][13]

# **Experimental Protocols**Study Design and Dosing

The Phase I study was a dose-escalation trial with two schedules:

- Schedule A: GSK461364 administered intravenously on Days 1, 8, and 15 of a 28-day cycle.
   [1][2][3]
- Schedule B: GSK461364 administered intravenously on Days 1, 2, 8, 9, 15, and 16 of a 28-day cycle.[1][2][3]

**GSK461364** was administered as a 4-hour intravenous infusion.[12]

### **Pharmacokinetic Analysis**

Plasma samples were collected at specified time points during the treatment cycles. The concentration of **GSK461364** in plasma was determined using a validated method of liquid-liquid extraction followed by high-performance liquid chromatography tandem mass spectroscopy.[13] Pharmacokinetic parameters were calculated using noncompartmental analysis.[13]

### **Pharmacodynamic Assessments**

Pharmacodynamic markers were evaluated in both circulating tumor cells (CTCs) and archival tumor tissue to assess the biological activity of **GSK461364**.

- Circulating Tumor Cells: CTCs were isolated from peripheral blood samples. The expression of phosphorylated histone H3 (pHH3), a marker of mitotic arrest, was assessed in these cells. An increase in pHH3-positive CTCs was observed following drug administration, indicating target engagement.[1][13]
- Tumor Biopsies: Immunohistochemistry (IHC) was performed on archival tumor tissue to
  evaluate the expression of Plk1, the proliferation marker Ki-67, and the mitotic marker pHH3.
  [1][13]



# Visualizations Signaling Pathway of Plk1 Inhibition by GSK461364



Click to download full resolution via product page

Caption: Mechanism of action of GSK461364, leading to mitotic arrest and apoptosis.

# **Experimental Workflow of the Phase I Trial**





Click to download full resolution via product page

Caption: Overview of the experimental workflow for the **GSK461364** Phase I clinical trial.



#### Conclusion

The Phase I clinical trial of **GSK461364** established a manageable safety profile and determined a recommended Phase II dose of 225 mg on a once-weekly schedule. The primary dose-limiting toxicities were hematological. A notable incidence of venous thrombotic events suggests that prophylactic anticoagulation should be considered in future studies. Pharmacodynamic data confirmed on-target activity of **GSK461364**, and preliminary signs of antitumor activity were observed in the form of prolonged stable disease in a subset of patients. These findings support the further clinical development of **GSK461364** for the treatment of advanced solid malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase I study of GSK461364, a specific and competitive Polo-like kinase 1 inhibitor, in patients with advanced solid malignancies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. The GSK461364 PLK1 inhibitor exhibits strong antitumoral activity in preclinical neuroblastoma models PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phase I Clinical Trial of GSK461364: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b529461#phase-i-clinical-trial-results-for-gsk461364]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com